molecular formula C27H47N3O2 B12545802 N-(Docos-21-EN-1-YL)-5-nitropyridin-2-amine CAS No. 142225-69-2

N-(Docos-21-EN-1-YL)-5-nitropyridin-2-amine

Katalognummer: B12545802
CAS-Nummer: 142225-69-2
Molekulargewicht: 445.7 g/mol
InChI-Schlüssel: FUPMCWKVTLEAGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Docos-21-EN-1-YL)-5-nitropyridin-2-amine is a complex organic compound characterized by a long aliphatic chain and a nitropyridine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Docos-21-EN-1-YL)-5-nitropyridin-2-amine typically involves a multi-step process. The initial step often includes the preparation of the docos-21-en-1-ylamine, which is then reacted with 5-nitropyridin-2-amine under specific conditions to form the desired compound. The reaction conditions usually involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Docos-21-EN-1-YL)-5-nitropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation techniques.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted pyridines and reduced aliphatic chains.

Wissenschaftliche Forschungsanwendungen

N-(Docos-21-EN-1-YL)-5-nitropyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in cell signaling pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(Docos-21-EN-1-YL)-5-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine moiety is believed to play a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(Docos-21-EN-1-YL)-5-aminopyridin-2-amine
  • N-(Docos-21-EN-1-YL)-5-chloropyridin-2-amine

Uniqueness

N-(Docos-21-EN-1-YL)-5-nitropyridin-2-amine is unique due to its specific combination of a long aliphatic chain and a nitropyridine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

142225-69-2

Molekularformel

C27H47N3O2

Molekulargewicht

445.7 g/mol

IUPAC-Name

N-docos-21-enyl-5-nitropyridin-2-amine

InChI

InChI=1S/C27H47N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-28-27-23-22-26(25-29-27)30(31)32/h2,22-23,25H,1,3-21,24H2,(H,28,29)

InChI-Schlüssel

FUPMCWKVTLEAGW-UHFFFAOYSA-N

Kanonische SMILES

C=CCCCCCCCCCCCCCCCCCCCCNC1=NC=C(C=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.